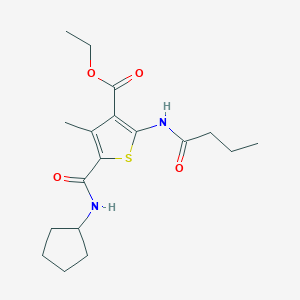
Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, butyrylamino, and cyclopentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane and sulfur sources.
Introduction of the Butyrylamino Group: This step involves the reaction of the thiophene derivative with butyryl chloride in the presence of a base to form the butyrylamino group.
Addition of the Cyclopentylamino Group: The cyclopentylamino group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[1-(BUTYRYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE: A similar compound with a trichloroethyl group instead of the cyclopentylamino group.
Uniqueness
ETHYL 2-(BUTYRYLAMINO)-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26N2O4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4S/c1-4-8-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-6-7-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
SGSJHDFVCZXOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCC2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















